Tetraammineplatinum(II) hydroxide hydrate, (59% Pt)
Description
Tetraammineplatinum(II) hydroxide hydrate, with a minimum platinum content of 58–59% (CAS 312695-70-8), is a coordination compound with the molecular formula (NH₃)₄Pt(OH)₂·xH₂O (H₁₄N₄O₂Pt) . It exists as a white powder and serves as a critical precursor for platinum catalysts in heterogeneous catalysis, including hydrocracking , hydrodeoxygenation , and propane dehydrogenation . Its high Pt content and thermal stability make it suitable for impregnation methods, where it is calcined to yield dispersed Pt nanoparticles on supports like zeolites or metal oxides .
Key properties include:
Properties
IUPAC Name |
azanide;platinum(2+);dihydroxide;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2N.5H2O.Pt/h9*1H2;/q4*-1;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPNXXSJLNIPAR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.O.O.[OH-].[OH-].[Pt+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16N4O5Pt-4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tetraammineplatinum(II) hydroxide hydrate is primarily used as a precursor for the preparation of platinum complexes . These complexes can interact with various targets depending on the specific complex formed.
Mode of Action
The compound interacts with its targets through the formation of platinum complexes . These complexes can then interact with other molecules, leading to various changes in the target.
Biochemical Pathways
The specific biochemical pathways affected by Tetraammineplatinum(II) hydroxide hydrate depend on the platinum complex formed. One known application is the synthesis of Pt/CeO2 catalysts , which are used in the water-gas shift reaction .
Result of Action
The molecular and cellular effects of Tetraammineplatinum(II) hydroxide hydrate’s action depend on the specific platinum complex formed. In the case of Pt/CeO2 catalysts, they facilitate the water-gas shift reaction.
Biological Activity
Tetraammineplatinum(II) hydroxide hydrate, with a molecular formula of , is an inorganic platinum complex that has garnered attention for its significant biological activity, particularly in the field of cancer treatment. This compound contains approximately 58-59% platinum by weight and exhibits properties similar to those of other platinum-based chemotherapeutics, such as cisplatin.
The primary mechanism through which tetraammineplatinum(II) hydroxide hydrate exerts its biological effects is by interacting with DNA. It forms cross-links between DNA strands, inhibiting replication and transcription, which leads to programmed cell death (apoptosis) in cancer cells. This mechanism is akin to that of cisplatin, a widely used anticancer drug.
Anticancer Properties
Research indicates that tetraammineplatinum(II) hydroxide hydrate has shown promising results in various cancer models. Its ability to form stable complexes with nucleic acids enhances its potential as a chemotherapeutic agent. Studies have demonstrated its efficacy against specific cancer cell lines, leading to a reduction in cell viability and tumor growth.
Antibacterial Activity
In addition to its anticancer properties, this compound has also been investigated for its antibacterial activity. Preliminary studies suggest that it may have the potential to inhibit bacterial growth, although further research is necessary to elucidate the underlying mechanisms and confirm its effectiveness in clinical settings.
Comparative Analysis with Other Platinum Compounds
The following table summarizes the characteristics and biological activities of various platinum-based compounds:
| Compound Name | Notable Properties | Mechanism of Action |
|---|---|---|
| Cisplatin | Widely used anticancer drug; forms DNA cross-links | Interacts with DNA to prevent replication |
| Carboplatin | Less toxic than cisplatin; used for ovarian cancer | Similar mechanism but with reduced toxicity |
| Tetraammineplatinum(II) hydroxide hydrate | Potential as a chemotherapeutic agent; antibacterial properties | Forms DNA cross-links |
| Tetraammineplatinum(IV) chloride | Higher oxidation state; different reactivity | Varies based on oxidation state |
This comparison highlights the unique characteristics of tetraammineplatinum(II) hydroxide hydrate, particularly its specific ligand environment that influences solubility and biological interactions.
Study 1: Anticancer Efficacy
A study conducted on human ovarian cancer cells demonstrated that tetraammineplatinum(II) hydroxide hydrate significantly reduced cell proliferation compared to untreated controls. The IC50 value was determined to be lower than that of cisplatin, suggesting enhanced potency against this cancer type.
Study 2: Antibacterial Activity
In vitro tests showed that tetraammineplatinum(II) hydroxide hydrate exhibited inhibitory effects on various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to some conventional antibiotics, indicating potential use as an antibacterial agent .
Safety and Toxicology
While tetraammineplatinum(II) hydroxide hydrate shows promise as a therapeutic agent, it is essential to consider its safety profile. Exposure to platinum compounds can lead to respiratory issues such as wheezing and coughing, as well as skin irritation upon contact. Therefore, proper handling and safety measures are crucial when working with this compound .
Scientific Research Applications
Catalytic Applications
Tetraammineplatinum(II) hydroxide hydrate serves as an important precursor for synthesizing platinum-based catalysts, particularly in reactions such as the water-gas shift reaction and hydrogenation processes.
Synthesis of Catalysts
- Pt/CeO2 Catalysts : It is commonly used to create platinum catalysts supported on cerium oxide (), which are effective in catalyzing the water-gas shift reaction. This reaction is crucial for converting carbon monoxide and water into carbon dioxide and hydrogen, thus playing a significant role in fuel cell technology and industrial processes .
- Hydrogenation Reactions : The compound is also utilized in various hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated organic compounds, enhancing the efficiency of chemical synthesis .
Biomedical Applications
The unique properties of platinum compounds have led to their exploration in biomedical applications, particularly in cancer therapy.
Anticancer Activity
Tetraammineplatinum(II) hydroxide hydrate exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the formation of DNA adducts, leading to apoptosis in cancer cells.
- Case Study : In vitro studies have shown that this compound can effectively inhibit the growth of ovarian and lung cancer cells at specific concentrations. The results indicate a promising potential for developing new anticancer therapies based on platinum complexes .
Materials Science Applications
In materials science, tetraammineplatinum(II) hydroxide hydrate is explored for its potential in developing advanced materials with unique electronic and optical properties.
Conductive Polymers
The compound can be incorporated into polymer matrices to enhance electrical conductivity, making it suitable for applications in sensors and electronic devices.
Chemical Reactions Analysis
Reduction to Metallic Platinum
Tetraammineplatinum(II) hydroxide hydrate serves as a precursor for platinum nanoparticles via chemical reduction. Key protocols include:
Sodium Borohydride Reduction
In alkaline conditions (pH 10–11):
| Condition | Effect on Nanoparticle Properties | Source |
|---|---|---|
| pH 10–11 | 3–5 nm particles, narrow size distribution | |
| Higher pH (>12) | Agglomeration, reduced catalytic activity |
Hydrogen Gas Reduction
Under H₂ atmosphere at 80–100°C:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80°C (optimal for 2–4 nm particles) | |
| Catalytic Activity | 236 µA/cm² (ORR at 0.9 V vs. RHE) |
Oxygen Reduction Reaction (ORR)
In fuel cell electrodes:
| Catalyst Form | Mass Activity (mA/mg Pt) | Stability (10k cycles) | Source |
|---|---|---|---|
| 40% Pt/ITO (reduced) | 0.437 | 98% ECSA retention | |
| Pt/C (baseline) | 0.843 | 81% ECSA retention |
Aldehyde Oxidation
Facilitates oxidation of formaldehyde to formic acid:
| Substrate | Turnover Frequency (h⁻¹) | Selectivity | Source |
|---|---|---|---|
| Formaldehyde | 1200 | >99% |
Stability and Reactivity
The compound degrades under acidic conditions or high potentials (>1.0 V vs. RHE):
Coordination Chemistry
The hydroxide ligands exhibit ligand substitution reactivity :
(L = Cl⁻, NO₂⁻, CN⁻)
| Ligand (L) | Stability Constant (log K) | Application | Source |
|---|---|---|---|
| Cl⁻ | 4.7 | Precursor for [Pt(NH₃)₄]Cl₂ | |
| CN⁻ | 9.2 | Cyanide sensor fabrication |
Comparison with Similar Compounds
Hydroxide Hydrate
Nitrate
Chloride
- Limitations : Chloride residues can poison acid-sensitive reactions .
- Niche use : Enabled 20% higher actuation efficiency in ionic polymer-metal composites vs. Pd analogs .
Solubility and Handling
- Hydroxide hydrate: Limited water solubility; requires ammonia solutions for dissolution .
- Nitrate : Highly water-soluble (10 wt% solutions), simplifying impregnation .
- Chloride : Soluble in water but hygroscopic, necessitating dry storage .
Research Findings and Industrial Relevance
Hydroxide Hydrate in Hydrocracking
- Study : Impregnation on HY zeolites (Si/Al = 100) yielded 0.5–5.0 wt% Pt catalysts with 90% deoxygenation efficiency for bio-oil upgrading .
- Comparison : Outperformed Pt/HZSM-5 catalysts derived from nitrate precursors in stability .
Nitrate in Methane Reforming
- Study: Pt/CeO₂ prepared from nitrate achieved 80% methane conversion at 550°C, attributed to smaller Pt nanoparticles (2–3 nm) vs. chloride-derived catalysts (5–7 nm) .
Chloride in Electromechanical Devices
- Study : Pt-Nafion composites using chloride precursors showed 15% higher strain output than Pd analogs, critical for robotics .
Preparation Methods
Reduction-Ammuniation-Metathesis Approach
The most well-documented method for synthesizing tetraammineplatinum(II) derivatives involves a three-step sequence: reduction , ammuniation , and metathesis . While originally developed for tetraammineplatinum(II) acetate, this framework can be adapted for the hydroxide hydrate variant through strategic modifications.
Step 1: Reduction of Ammonium Chloroplatinate(IV)
Ammonium chloroplatinate(IV) () serves as the starting material due to its commercial availability and stability. Reduction to platinum(II) is achieved using oxalic acid () under controlled conditions:
Key parameters include:
Step 2: Ammunition to Form Tetraammineplatinum(II) Oxalate
The diammine complex is treated with concentrated ammonia () to introduce additional ammonia ligands:
Step 3. Metathesis to Hydroxide Hydrate
To convert the oxalate anion to hydroxide, calcium acetate () is replaced with a hydroxide source (e.g., calcium hydroxide or sodium hydroxide). For example:
Direct Synthesis from Platinum(II) Precursors
An alternative route bypasses the reduction step by starting with platinum(II) salts like potassium tetrachloroplatinate(II) ():
-
Chloride removal : Ion exchange resins or repeated washing with deionized water minimizes chloride contamination.
-
Yield : ~85–90%, lower than the three-step method due to competing hydrolysis reactions.
Optimization and Process Parameters
Reaction Conditions and Yield Correlation
The following table summarizes critical parameters from the reduction-ammuniation-metathesis method:
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Reduction temperature | 30–50°C | <50°C avoids Pt(0) formation |
| Ammonia concentration | 25–28% (w/w) | Higher concentrations favor tetraammine complex |
| Metathesis pH | 6.5–7.5 | Prevents hydroxide precipitation |
| Crystallization solvent | Methanol/acetone | Reduces solubility of product |
Data from indicate yields exceeding 92% when these parameters are strictly controlled.
Purity and Impurity Profiling
Residual chloride and nitrate ions are primary contaminants. The three-step method reduces chloride content to <8 ppm through:
-
Oxalate precipitation : Removes chloride as HCl gas.
-
Calcium acetate wash : Eliminates residual oxalate.
Inductively coupled plasma mass spectrometry (ICP-MS) confirms platinum content at 59.2–59.8% , aligning with theoretical calculations.
Crystallization and Hydration Control
Solvent Effects on Hydration State
The hydrate component () depends on crystallization conditions:
-
Methanol : Yields with rapid crystal growth.
-
Acetone : Produces due to slower dehydration.
Post-synthesis drying at 50–80°C under vacuum stabilizes the hydrate without decomposing ammonia ligands.
Industrial-Scale Production Considerations
Q & A
Q. How is the platinum content in tetraammineplatinum(II) hydroxide hydrate quantified experimentally?
The platinum (Pt) content is typically determined using the hydrazine hydrate reduction method (YS/T 1319.1-2019). In this method, the compound is dissolved in acidic media, and hydrazine hydrate is added to reduce Pt²⁺ to metallic Pt. The precipitate is filtered, dried, and weighed to calculate Pt purity. For higher precision, inductively coupled plasma atomic emission spectrometry (ICP-AES) (YS/T 1319.2-2019) is used to detect trace impurities like Cu, Pb, and Fe, which can affect catalytic performance .
Q. What are the optimal storage conditions to prevent degradation of this compound?
Tetraammineplatinum(II) hydroxide hydrate should be stored at 2–8°C in airtight containers to minimize hydrolysis or ligand loss. Prolonged exposure to moisture or elevated temperatures (>30°C) can lead to ammonia ligand dissociation, altering its reactivity in catalytic applications .
Q. How is this precursor used in synthesizing platinum nanoparticles for electrocatalysis?
The compound serves as a Pt²⁺ source in impregnation methods . For example, it is dissolved in a weak base (e.g., ammonium hydroxide) and ion-exchanged into a Nafion membrane. Subsequent reduction with agents like hydrazine or sodium borohydride yields Pt nanoparticles. This process is critical for fabricating electrodes in fuel cells .
Advanced Research Questions
Q. What experimental strategies mitigate discrepancies in Pt nanoparticle size distributions derived from this precursor?
Variations in nanoparticle size often arise from inconsistent reduction kinetics . To address this:
Q. How does ligand removal during thermal treatment impact catalytic performance in hydrocarbon reforming?
Thermal decomposition of tetraammineplatinum(II) hydroxide hydrate at 300–500°C under air removes NH₃ ligands, forming metallic Pt or PtOₓ clusters. In situ DRIFTS and TGA-MS reveal that incomplete ligand removal leaves residual NH₃, which can poison active sites. Optimal calcination conditions (e.g., 500°C for 4 hours in air) ensure complete ligand decomposition while preventing Pt sintering .
Q. What analytical techniques resolve contradictions in Pt oxidation state assignments during catalyst activation?
Conflicting oxidation states (Pt⁰ vs. Pt²⁺) are resolved using:
Q. How does this precursor compare to tetraammineplatinum nitrate in synthesizing supported Pt catalysts?
While both precursors yield Pt nanoparticles, the hydroxide hydrate avoids chloride contamination (common with chloride-based precursors), which can deactivate acid-sensitive catalysts. However, nitrate precursors (e.g., Pt(NH₃)₄(NO₃)₂) offer higher solubility in aqueous media, enabling smaller nanoparticle sizes (<3 nm) for selective hydrogenation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
